beta-L-ribopyranose
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Overview
Description
Beta-L-ribopyranose: is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of ribose, specifically a pyranose form, which means it has a six-membered ring structure. The “beta” designation indicates the configuration of the hydroxyl group at the anomeric carbon (carbon 1) is on the same side as the CH2OH group at carbon 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-L-ribopyranose can be synthesized from L-ribose through a series of chemical reactions. The process typically involves the formation of a cyclic hemiacetal from the open-chain form of L-ribose. This reaction is reversible and can be catalyzed by acids or bases .
Industrial Production Methods: : Industrial production of this compound often involves the enzymatic conversion of L-ribose. Enzymes such as ribose isomerase can facilitate the conversion of L-ribose to its pyranose form under mild conditions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: : Beta-L-ribopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Acetylated derivatives.
Scientific Research Applications
Beta-L-ribopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the structure and function of RNA and DNA.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
Beta-L-ribopyranose exerts its effects through its involvement in various biochemical pathways. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for genetic information storage and transfer. The compound interacts with enzymes and other proteins to facilitate these processes .
Comparison with Similar Compounds
Similar Compounds
Beta-D-ribopyranose: The enantiomer of beta-L-ribopyranose, differing in the configuration at the anomeric carbon.
Alpha-L-ribopyranose: Differing in the configuration of the hydroxyl group at the anomeric carbon.
Beta-D-ribofuranose: A five-membered ring form of ribose
Uniqueness: : this compound is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with biological molecules. Its role in the synthesis of nucleotides and nucleosides makes it a crucial compound in biochemistry and molecular biology .
Properties
CAS No. |
7296-62-0 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-FCAWWPLPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
physical_description |
White odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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